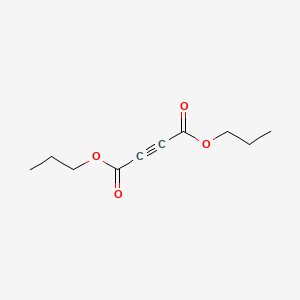
NSC 202815
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 202815, also known as 2-butynedioic acid dipropyl ester, is an organic compound with the molecular formula C₁₀H₁₄O₄. It is a diester derivative of butynedioic acid, characterized by the presence of two propyl groups attached to the ester functionalities. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
NSC 202815 can be synthesized through the esterification of butynedioic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of dipropyl but-2-ynedioate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
化学反応の分析
Types of Reactions
NSC 202815 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester functionalities to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Butynedioic acid derivatives.
Reduction: Dipropyl but-2-ynediol.
Substitution: Various substituted esters and amides.
科学的研究の応用
NSC 202815 has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis.
Industry: It is employed in the production of specialty chemicals and materials, such as coatings and adhesives.
作用機序
The mechanism by which dipropyl but-2-ynedioate exerts its effects involves the interaction of its ester functionalities with various molecular targets. The ester groups can undergo hydrolysis to release butynedioic acid and propanol, which can then participate in further biochemical reactions. The compound’s reactivity with nucleophiles and electrophiles allows it to modulate various biochemical pathways.
類似化合物との比較
Similar Compounds
Dimethyl but-2-ynedioate: Another ester derivative of butynedioic acid, with methyl groups instead of propyl groups.
Diethyl but-2-ynedioate: Similar structure with ethyl groups.
Acetylenedicarboxylic acid: The parent acid from which these esters are derived.
Uniqueness
NSC 202815 is unique due to its specific ester groups, which confer distinct physical and chemical properties. The propyl groups influence the compound’s solubility, boiling point, and reactivity compared to its methyl and ethyl counterparts. This makes it particularly useful in applications where these properties are advantageous.
特性
CAS番号 |
14447-02-0 |
|---|---|
分子式 |
C10H14O4 |
分子量 |
198.22 g/mol |
IUPAC名 |
dipropyl but-2-ynedioate |
InChI |
InChI=1S/C10H14O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-4,7-8H2,1-2H3 |
InChIキー |
OPTPSVGIMYCMQJ-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)C#CC(=O)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















